molecular formula C17H12BrClO B8504346 6-Bromo-5-(4-chlorophenyl)-7-methylnaphthalen-2-ol

6-Bromo-5-(4-chlorophenyl)-7-methylnaphthalen-2-ol

Cat. No.: B8504346
M. Wt: 347.6 g/mol
InChI Key: YPBWDHNPDAKLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5-(4-chlorophenyl)-7-methylnaphthalen-2-ol is a useful research compound. Its molecular formula is C17H12BrClO and its molecular weight is 347.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H12BrClO

Molecular Weight

347.6 g/mol

IUPAC Name

6-bromo-5-(4-chlorophenyl)-7-methylnaphthalen-2-ol

InChI

InChI=1S/C17H12BrClO/c1-10-8-12-9-14(20)6-7-15(12)16(17(10)18)11-2-4-13(19)5-3-11/h2-9,20H,1H3

InChI Key

YPBWDHNPDAKLFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)O)C(=C1Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A vessel was charged with boron tribromide (1 M in DCM, 0.7 mL, 0.7 mmol) and cooled to −78° C. 2-bromo-1-(4-chlorophenyl)-6-methoxy-3-methylnaphthalene (0.1 g, 0.28 mmol) was added as a solution in DCM (0.5 mL). The reaction was allowed to slowly warm to room temperature over 3.5 h. This procedure was repeated twice on a scale of 1 g and 4.1 g of 2-bromo-1-(4-chlorophenyl)-6-methoxy-3-methylnaphthalene with appropriate adjustments in the scale of other reagents. The three lots were combined, cooled to 0° C. and the volume of the reaction was slowly doubled with MeOH. After warming to room temperature, the mixture was concentrated in vacuo and the residue was taken up in EtOAc (150 mL), treated with saturated NaHCO3 (150 mL) and then small portions of solid NaHCO3 until the solution was pH ˜7. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organics were washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo. The resulting residue was purified by Yamazen column chromatography (5-25% EtOAc/Hex) to afford 4.54 g (91%) of the title compound as a colorless syrup. LCMS-ESI+ (m/z): [M+H]+ calcd for C17H13BrClO: 348.64; found: 348.79.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
91%

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